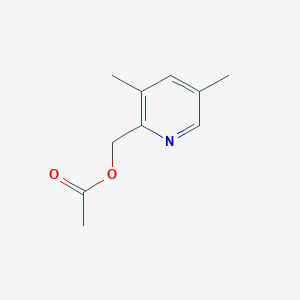
(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol: is an organic compound with the molecular formula C₁₁H₁₄O₂ It is characterized by the presence of a methoxy group attached to the indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-methoxyindanone.
Reduction: The ketone group in 6-methoxyindanone is reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Methanol Addition: The resulting alcohol is then subjected to a methanol addition reaction to introduce the methanol group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the methoxy or methanol groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Substituted indane derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand the effects of methoxy and methanol groups on biological activity.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
6-Methoxyindanone: A precursor in the synthesis of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol.
2,3-Dihydro-1H-inden-5-YL)methanol: Lacks the methoxy group, leading to different chemical and biological properties.
6-Hydroxy-2,3-dihydro-1H-inden-5-YL)methanol: Contains a hydroxy group instead of a methoxy group, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C11H14O2/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6,12H,2-4,7H2,1H3 |
InChI Key |
YQIIJSKPFGCIMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



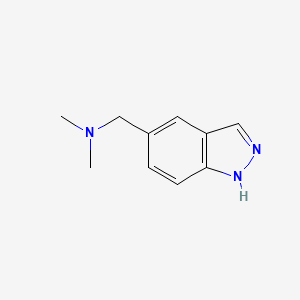
![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
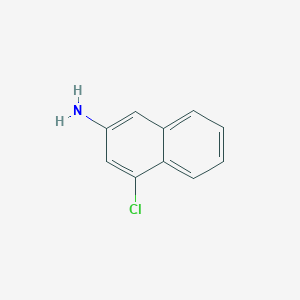
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
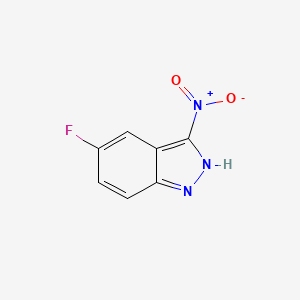

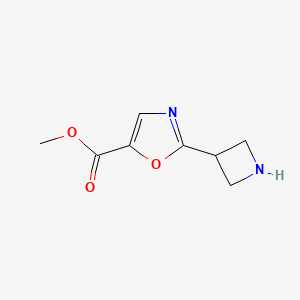
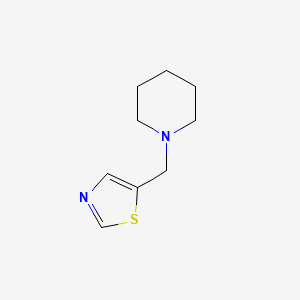
![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)
